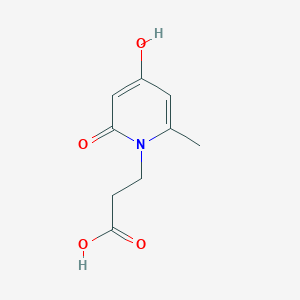

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Description

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a heterocyclic organic compound featuring a 1,2-dihydropyridinone core substituted with a hydroxyl group at position 4, a methyl group at position 6, and a propanoic acid side chain at position 1. This structure combines a lactam ring (2-oxo-1,2-dihydropyridine) with a carboxylic acid functional group, rendering it both polar and reactive.

Properties

IUPAC Name |

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-4-7(11)5-8(12)10(6)3-2-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTULSHJBUBOZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving the condensation of an appropriate β-keto ester with an amine.

Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Methylation at the 6-Position: The methyl group at the 6-position can be introduced through a methylation reaction, typically using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide or formic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane can be used.

Reduction: Reagents like lithium aluminum hydride or borane can be employed.

Substitution: Reagents like nitric acid, bromine, or chlorine can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-1-carboxylic acid derivatives.

Reduction: Formation of 3-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(4-Hydroxy-6-methyl-2-oxy-1,2-dihydropyridin-1-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and analgesic drugs.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole/Pyridine Cores

- 3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic Acid Structure: Contains a propanoic acid side chain linked to a complex pyrrole system with multiple methyl and carboxyethyl substituents.

- 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid (Compound 5) Structure: Features a pyran-derived lactone ring instead of a dihydropyridinone. Bioactivity: Exhibits moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) and weak activity against Candida albicans (MIC: 128 µg/mL) . Comparison: The pyran ring may reduce nucleophilic reactivity compared to the dihydropyridinone, influencing antimicrobial specificity .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Three chlorinated derivatives isolated from Streptomyces coelicolor LY001 demonstrate structural and functional parallels:

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (1)

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid Methyl Ester (2)

3-(3-Chloro-4-hydroxyphenyl)propanoic Acid (3)

The chlorine atoms in derivatives 1–3 enhance lipophilicity and membrane penetration, likely contributing to their antibacterial efficacy .

Esters of 3-(Methylthio)propanoic Acid

- 3-(Methylthio)propanoic Acid Methyl/Ethyl Esters Structure: Propanoic acid esterified with methyl or ethyl groups and a methylthio (-SCH₃) substituent. Application: Key aroma compounds in pineapples (e.g., Tainong No. 4: 622.49 µg/kg methyl ester; French Polynesia: 1140 µg/kg methyl ester) . Comparison: The esterification eliminates the carboxylic acid’s acidity, shifting functionality from bioactive to flavor-enhancing roles .

Pesticide-Related Propanoic Acid Derivatives

- Haloxyfop and Fluazifop: Structure: Phenoxypropanoic acids with trifluoromethylpyridinyl or chlorinated substituents. Application: Herbicides targeting acetyl-CoA carboxylase in grasses . Comparison: Bulky aromatic substituents enhance target specificity, contrasting with the target compound’s heterocyclic core .

Research Implications

Further studies should explore its synthesis, antibacterial/antifungal efficacy, and structural optimization for enhanced bioactivity.

Biological Activity

3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, a compound derived from the dihydropyridine family, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is , with a molecular weight of approximately 225.23 g/mol. The compound features a dihydropyridine ring substituted with a hydroxyl group and a propanoic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Research indicates that compounds similar to 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exhibit various biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors.

- Antioxidant Activity : The presence of the hydroxyl group in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Similar derivatives have shown antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Effects : Some studies have indicated that dihydropyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Research Findings

A review of literature reveals several studies focusing on the biological activity of dihydropyridine derivatives:

-

Antiviral Activity : Certain derivatives have demonstrated antiviral properties against viruses such as HSV-1 and tobacco mosaic virus (TMV). For instance, compounds structurally related to 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid were tested for their efficacy against these viruses, showing promising results in vitro .

Compound Virus Type IC50 (μM) Compound A HSV-1 5.0 Compound B TMV 7.5

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several dihydropyridine derivatives against common pathogens. The results indicated that compounds with structural similarities to 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Properties

In vitro testing on glioma cell lines revealed that certain derivatives induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, highlighting the potential of these compounds in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid?

- Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. For example, 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine can be alkylated with a propanoic acid precursor under basic conditions. Key steps include:

- Alkylation: Use of bromo- or chloro-propanoic acid esters in polar aprotic solvents (e.g., DMF) with NaH as a base .

- Hydrolysis: Conversion of ester intermediates to carboxylic acids using aqueous HCl or NaOH .

Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Bromopropanoate, NaH | DMF | 60°C | 65–75 |

| Hydrolysis | 2M NaOH | EtOH/H₂O | Reflux | 85–90 |

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy and keto groups) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving tautomeric forms of the dihydropyridine ring .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening models are suitable for this compound?

- Methodological Answer: Initial pharmacological assessments focus on:

- In vitro assays: Enzyme inhibition studies (e.g., cyclooxygenase or kinases) using fluorogenic substrates.

- In vivo models: Rodent studies for analgesic or diuretic activity, referencing protocols for structurally related 4-hydroxyquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies may arise from differences in assay conditions or compound purity. Strategies include:

- Standardized protocols: Replicate studies using identical cell lines (e.g., HEK293 or RAW264.7) and buffer systems (pH 7.4).

- Metabolite profiling: LC-MS/MS to rule out degradation products during bioassays .

- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds.

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes or receptors. For example:

- Target selection: Prioritize proteins with active sites accommodating the dihydropyridine ring (e.g., NADPH-dependent enzymes) .

- Validation: Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can the compound’s stability in physiological conditions be optimized?

- Methodological Answer: Stability challenges (e.g., keto-enol tautomerism or hydrolysis) are addressed via:

- Formulation strategies: Encapsulation in liposomes or cyclodextrins to protect the labile dihydropyridine ring.

- pH adjustments: Buffered solutions (pH 6–7) minimize degradation during pharmacokinetic studies .

- Derivatization: Prodrug approaches (e.g., esterification) enhance metabolic stability .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer: Mechanistic studies employ:

- Isothermal titration calorimetry (ITC): Quantifies binding affinity to target proteins.

- CRISPR/Cas9 knockouts: Validate target specificity in cellular models .

- Transcriptomic profiling: RNA-seq identifies downstream pathways modulated by the compound.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility be addressed?

- Methodological Answer: Solubility variations may stem from polymorphic forms or solvent impurities. Resolve by:

- Hansen Solubility Parameters (HSP): Predict optimal solvents (e.g., DMSO for polar groups).

- Thermogravimetric Analysis (TGA): Confirm anhydrous vs. hydrated forms.

- Standardized reporting: Use USP guidelines for solubility measurements (e.g., shake-flask method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.